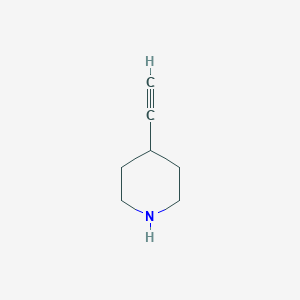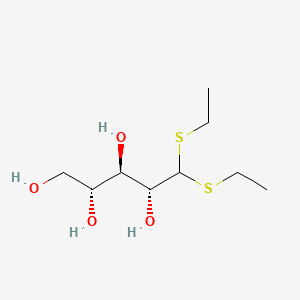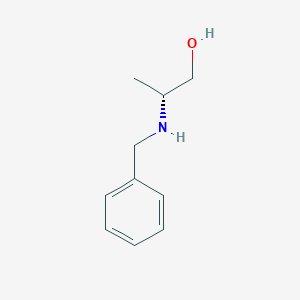
(S)-methyl 3,4-dihydroxybutanoate
Descripción general
Descripción
“(S)-methyl 3,4-dihydroxybutanoate” is an organic compound with the chemical formula C5H10O4 . It is a chiral compound that exists in two enantiomers. The (S)-enantiomer is commonly used in scientific research for its potent anti-inflammatory, anti-oxidant, and anti-tumor properties.
Synthesis Analysis
The synthesis of “this compound” can be achieved by catalytic hydrogenolysis of acetoacetate . The enolate can be prepared by reaction with a sulfide and converting the resulting amide to an enolate .Molecular Structure Analysis
“this compound” contains a total of 18 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s) and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 134.13 . It is a solid at room temperature . The compound is stable under acidic conditions and can be hydrolyzed under basic conditions .Aplicaciones Científicas De Investigación
Biodegradable Polymer Production
Polyhydroxyalkanoates (PHAs), including poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)], are highlighted for their biocompatibility and potential in medical applications due to desirable mechanical properties and non-toxicity. Research focuses on the surface modifications of PHAs to overcome limitations caused by their hydrophobic nature, enhancing their suitability for diverse medical applications. This involves integrating nanotechnology to improve functionality in complex biological environments, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020; Grigore et al., 2019).
Synthesis and Applications in Organic Chemistry
Methyl-2-formyl benzoate, a bioactive precursor, is recognized for its versatility in the synthesis of compounds with pharmacological activities. The synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for pharmaceutical applications are discussed, underlining its role in the development of new bioactive molecules (Farooq & Ngaini, 2019).
Environmental and Agricultural Applications
Research into large-scale production of PHAs in plants, particularly polyhydroxybutyrate (PHB) in bioenergy crops with C(4) photosynthesis, points to a sustainable source of bioplastics, biochemicals, and energy. This involves leveraging sunlight and atmospheric CO(2) for producing PHAs, which are functionally equivalent to petroleum-based plastics but are biodegradable and produced from renewable feedstocks, suggesting a significant step towards reducing environmental pollution (Somleva et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
(S)-Methyl 3,4-dihydroxybutanoate, also known as (S)-3,4-Dihydroxybutyric acid, is a normal human urinary metabolite . It is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency , suggesting that SSADH could be a primary target of this compound.
Mode of Action
Its increased excretion in patients with ssadh deficiency suggests that it may interact with this enzyme or the biochemical pathway it is involved in .
Biochemical Pathways
It is known to be a metabolite in the human body and its increased excretion in ssadh deficiency suggests it may be involved in the same biochemical pathway as ssadh .
Pharmacokinetics
It is known to be a normal human urinary metabolite , suggesting that it is metabolized and excreted by the human body.
Result of Action
Its role as a urinary metabolite suggests it may be involved in metabolic processes in the body .
Action Environment
As a metabolite, its production, action, and excretion could potentially be influenced by factors such as diet, lifestyle, and overall health .
Análisis Bioquímico
Biochemical Properties
(S)-methyl 3,4-dihydroxybutanoate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways. It interacts with several enzymes, including succinic semialdehyde dehydrogenase, which is involved in the metabolism of gamma-aminobutyric acid (GABA). This interaction is crucial as it helps in the conversion of succinic semialdehyde to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle . Additionally, this compound is known to interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in energy metabolism and stress responses. For instance, this compound can modulate the expression of genes related to oxidative stress, thereby impacting cellular metabolism and overall cell function . Furthermore, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific enzymes and proteins. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under controlled conditions, with minimal degradation over time
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the metabolism of GABA. It interacts with enzymes such as succinic semialdehyde dehydrogenase, facilitating the conversion of metabolic intermediates and influencing overall metabolic flux . Additionally, this compound can affect the levels of various metabolites, thereby modulating cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in target tissues, thereby influencing its biological activity . Understanding these transport mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and proteins in these compartments . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific organelles, thereby modulating its biological effects.
Propiedades
IUPAC Name |
methyl (3S)-3,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415997 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90414-36-1 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)
![Diethyl 4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B1352407.png)
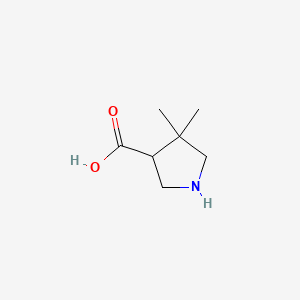
![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)
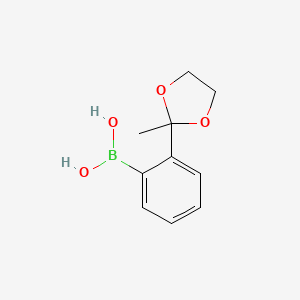
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)

